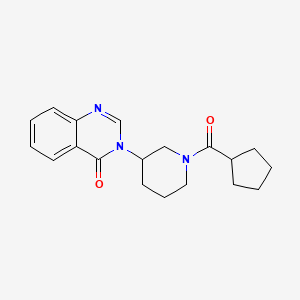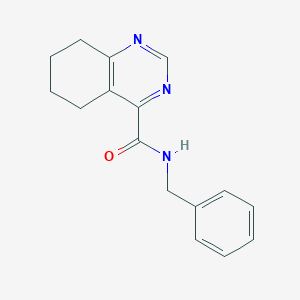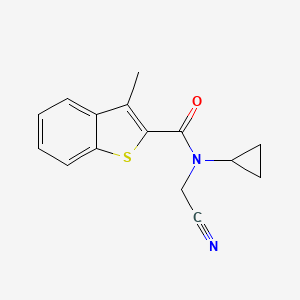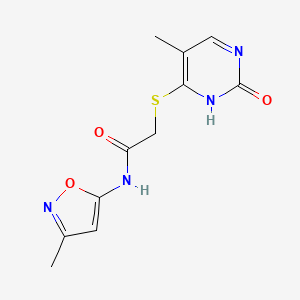
1,2-Dimethyl-5-oxoproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Substituted 4-Amino-5-oxoprolines has been achieved by nucleophilic substitution of bromine in dimethyl (2 S ,4 RS )-4-bromo- N -phthaloylglutamate followed by isolation of the predominant (2 S ,4 S )-diastereomer and removal of protecting groups .Molecular Structure Analysis
Structural bioinformatics analysis of four putative PxpA structures revealed that PxpA adopts a non-canonical TIM barrel fold with well-characterized TIM barrel enzyme features .Chemical Reactions Analysis
The 5-oxoprolinase is one of the six key enzymes in the γ-glutamyl cycle that is involved in the biosynthetic pathway of glutathione (GSH, an antioxidative tripeptide counteracting the oxidative stress) .Physical And Chemical Properties Analysis
The molecular formula of 1,2-Dimethyl-5-oxoproline is C7H11NO3 . It has a molecular weight of 157.167 Da .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1,2-Dimethyl-5-oxoproline, focusing on six unique fields:
Cardiovascular Research
1,2-Dimethyl-5-oxoproline has been studied for its role in cardiovascular health, particularly in relation to heart failure (HF). Research indicates that the accumulation of 5-oxoproline in myocardial tissue can exacerbate oxidative stress and cardiac dysfunction. Modulating the levels of 5-oxoproline through genetic or pharmacological means has shown potential in improving cardiac function and reducing oxidative damage in heart failure patients .
Plant Biotechnology
In plant biotechnology, 1,2-Dimethyl-5-oxoproline is significant due to its involvement in the glutathione recycling pathway. CRISPR/Cas9-mediated mutations in the 5-oxoprolinase gene (OXP1) have been used to confer resistance to sulfonamide herbicides in plants like Arabidopsis. This approach not only provides herbicide resistance but also enhances tolerance to heavy metals, making it a valuable tool for developing resilient crop varieties .
Metabolic Engineering
1,2-Dimethyl-5-oxoproline plays a crucial role in metabolic pathways, particularly in the γ-glutamyl cycle. Its involvement in the decyclization of phosphorylated 5-oxoproline to γ-glutamyl phosphate is essential for maintaining cellular redox balance and amino acid metabolism. Understanding its structure-function relationships can aid in designing metabolic interventions for various diseases .
Wirkmechanismus
Target of Action
The primary target of 1,2-Dimethyl-5-oxoproline is the enzyme 5-oxoprolinase . This enzyme is a part of the γ-glutamyl cycle and plays a crucial role in the metabolism of glutathione . In particular, 5-oxoprolinase catalyzes the conversion of 5-oxoproline to glutamate .
Mode of Action
1,2-Dimethyl-5-oxoproline interacts with its target, 5-oxoprolinase, by serving as a substrate for the enzyme . The enzyme catalyzes the decyclization of 5-oxoproline (including its derivatives like 1,2-Dimethyl-5-oxoproline) to form glutamate . This reaction is ATP-dependent, meaning it requires energy derived from the hydrolysis of ATP .
Biochemical Pathways
The action of 1,2-Dimethyl-5-oxoproline affects the γ-glutamyl cycle, a series of reactions involved in the metabolism of glutathione . Glutathione is an important antioxidant in cells that prevents damage to cellular components caused by reactive oxygen species. By serving as a substrate for 5-oxoprolinase, 1,2-Dimethyl-5-oxoproline contributes to the production of glutamate, a key component of glutathione .
Pharmacokinetics
It’s worth noting that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of 1,2-Dimethyl-5-oxoproline’s action are primarily related to its role in the γ-glutamyl cycle. By serving as a substrate for 5-oxoprolinase, it contributes to the production of glutamate . This can potentially influence the levels of glutathione, an important antioxidant, in the cells .
Action Environment
The action, efficacy, and stability of 1,2-Dimethyl-5-oxoproline can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the compound’s interaction with its target, 5-oxoprolinase . Additionally, factors such as temperature and the presence of other molecules can also impact the compound’s stability and action .
Eigenschaften
IUPAC Name |
1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11)4-3-5(9)8(7)2/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWRHWPWBJGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-5-oxoproline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)

![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)
![Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2681773.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)



![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)

